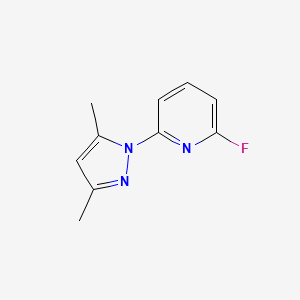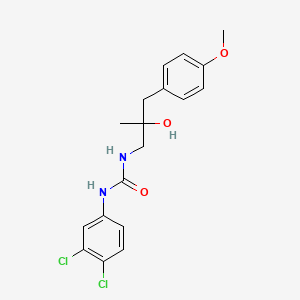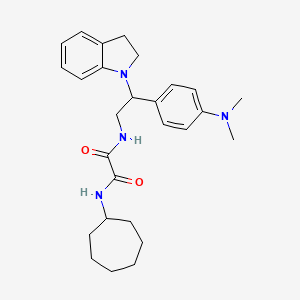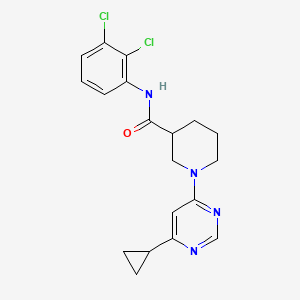![molecular formula C18H15FN2OS2 B2630835 (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 898435-30-8](/img/structure/B2630835.png)
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide, commonly known as AFM13, is a small molecule drug candidate that is being studied for its potential use in cancer treatment. AFM13 belongs to the class of bispecific antibodies and is designed to target CD30, a protein that is overexpressed in certain types of cancer cells, and CD16A, a protein present on the surface of natural killer (NK) cells.
科学的研究の応用
Antimicrobial Applications
The antimicrobial potential of fluorobenzamides containing thiazole and thiazolidine derivatives has been demonstrated through synthesis and screening against various bacterial and fungal strains. The presence of a fluorine atom in these compounds significantly enhances their antimicrobial activity. Specifically, some compounds have shown promising activity against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentrations (MIC) indicating their potency (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
Research into benzothiazole derivatives, particularly focusing on their potential anticancer activity, has highlighted the synthesis of novel compounds showing significant efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were designed to explore new structural features for inhibiting human carbonic anhydrases, which play a critical role in cancer progression. The findings suggest that modifications in the thiazole ring can influence the compound's selectivity and potency against different cancer isoforms (Ravinaik et al., 2021; Distinto et al., 2019).
Sensor Development
Coumarin benzothiazole derivatives have been synthesized and evaluated for their application as chemosensors for cyanide anions. These compounds, due to their photophysical properties, can recognize cyanide anions through specific chemical reactions, leading to a change in color and fluorescence. This property makes them suitable for developing sensors that can detect cyanide ions in various environmental and biological contexts (Wang et al., 2015).
特性
IUPAC Name |
N-(4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c1-3-11-21-16-14(19)5-4-6-15(16)24-18(21)20-17(22)12-7-9-13(23-2)10-8-12/h3-10H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONXAJVPLMEBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)
![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)
![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2630769.png)


![2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2630772.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2630773.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)